4H-Imidazo[4,5,1-IJ]quinoline-2,6(1H,5H)-dione
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Overview
Description
4H-Imidazo[4,5,1-IJ]quinoline-2,6(1H,5H)-dione is a heterocyclic compound that belongs to the class of imidazoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The structure of this compound consists of a fused imidazole and quinoline ring system, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Imidazo[4,5,1-IJ]quinoline-2,6(1H,5H)-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, a decarboxylative cyclization reaction can be employed, where an imine intermediate undergoes N-iodination followed by a decarboxylative pathway to form the desired imidazoquinoline structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and crystallization to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
4H-Imidazo[4,5,1-IJ]quinoline-2,6(1H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The imidazoquinoline ring system allows for substitution reactions at specific positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .
Major Products
The major products formed from these reactions include oxidized quinoline derivatives, reduced dihydro derivatives, and various substituted imidazoquinoline compounds, each with distinct chemical and biological properties .
Scientific Research Applications
4H-Imidazo[4,5,1-IJ]quinoline-2,6(1H,5H)-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of therapeutic agents targeting various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4H-Imidazo[4,5,1-IJ]quinoline-2,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imiquimod: A related imidazoquinoline compound known for its immune-modulating properties.
Resiquimod: Another imidazoquinoline derivative with antiviral and antitumor activities.
Uniqueness
4H-Imidazo[4,5,1-IJ]quinoline-2,6(1H,5H)-dione is unique due to its specific ring structure and the presence of both imidazole and quinoline moieties. This unique structure contributes to its distinct chemical reactivity and biological activities, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-2,9-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-8-4-5-12-9-6(8)2-1-3-7(9)11-10(12)14/h1-3H,4-5H2,(H,11,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKXAYCAPQEMSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=C(C1=O)C=CC=C3NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90462956 |
Source
|
Record name | 4H-IMIDAZO[4,5,1-IJ]QUINOLINE-2,6(1H,5H)-DIONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90462956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75655-10-6 |
Source
|
Record name | 4H-IMIDAZO[4,5,1-IJ]QUINOLINE-2,6(1H,5H)-DIONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90462956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxy-4H-imidazo[4,5,1,-ij]quinilin-6(5H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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